

3-Methyl-5-phenylpyridine chemical properties and structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-5-phenylpyridine

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3-Methyl-5-phenylpyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and structural elucidation of **3-Methyl-5-phenylpyridine**. The information is tailored for researchers, scientists, and professionals involved in drug development and other advanced chemical applications.

Core Chemical Properties

3-Methyl-5-phenylpyridine, with the CAS number 10477-94-8, is a substituted aromatic heterocyclic compound. Its fundamental chemical and physical properties are summarized in the table below, providing a baseline for its use in experimental and computational research.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ N	[1]
Molecular Weight	169.22 g/mol	[1]
Monoisotopic Mass	169.08914 Da	[2]
SMILES	Cc1cc(cncc1)c1ccccc1	[1]
InChI Key	VPFKZMSXKPTQJG-UHFFFAOYSA-N	[1]
Predicted XLogP3	2.8	[2]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **3-Methyl-5-phenylpyridine** can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields and tolerance to a variety of functional groups. The protocol described below is adapted from established procedures for the synthesis of phenylpyridines.

Materials:

- 3-Bromo-5-methylpyridine
- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane (anhydrous)
- Deionized water
- Ethyl acetate

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Standard laboratory glassware for workup and purification

Experimental Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).
- Catalyst Addition: Add the palladium catalyst, such as a combination of palladium(II) acetate (e.g., 3 mol%) and triphenylphosphine (e.g., 6 mol%).
- Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to ensure anaerobic conditions.
- Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) to the flask via syringe.
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-12 hours.

- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
- Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
- Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-Methyl-5-phenylpyridine**.

Structure Elucidation

The structural confirmation of **3-Methyl-5-phenylpyridine** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on available data, the following chemical shifts are expected for **3-Methyl-5-phenylpyridine**.

Carbon Atom	Predicted Chemical Shift (ppm)
C (Phenyl, C1')	~138
C (Phenyl, C2'/C6')	~127
C (Phenyl, C3'/C5')	~129
C (Phenyl, C4')	~128
C (Pyridine, C2)	~148
C (Pyridine, C3)	~134
C (Pyridine, C4)	~137
C (Pyridine, C5)	~135
C (Pyridine, C6)	~148
CH ₃	~18

Note: The assignments are predictive and based on general principles and data for related compounds. Specific experimental values may vary.

¹H NMR Spectroscopy: While specific experimental data for the ¹H NMR spectrum of **3-Methyl-5-phenylpyridine** is not readily available in the searched literature, the expected proton signals can be predicted based on the structure:

- Aromatic Protons (Phenyl Ring): A multiplet in the range of 7.2-7.6 ppm corresponding to the five protons of the phenyl group.
- Aromatic Protons (Pyridine Ring): Three distinct signals for the pyridine protons. The proton at C2 and C6 would likely appear as singlets or narrow doublets in the downfield region (8.4-8.8 ppm), while the proton at C4 would be a singlet or narrow triplet around 7.7-8.0 ppm.
- Methyl Protons: A singlet at approximately 2.4 ppm corresponding to the three protons of the methyl group.

Mass Spectrometry (MS)

The mass spectrum of **3-Methyl-5-phenylpyridine** is expected to show a prominent molecular ion peak (M^+) at $m/z = 169$, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. Based on the fragmentation of the parent 3-phenylpyridine[3], the following key fragments can be anticipated for **3-Methyl-5-phenylpyridine**:

- m/z 169 (M^+): The molecular ion.
- m/z 168 ($M-H^+$): Loss of a hydrogen radical, likely from the methyl group or the pyridine ring, to form a stable cation.
- m/z 154 ($M-CH_3^+$): Loss of the methyl radical.
- m/z 142 ($M-HCN^+$): Loss of hydrogen cyanide from the pyridine ring after initial fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methyl-5-phenylpyridine** would display characteristic absorption bands corresponding to its functional groups:

- $\sim 3050\text{-}3000\text{ cm}^{-1}$: C-H stretching vibrations of the aromatic rings.
- $\sim 2950\text{-}2850\text{ cm}^{-1}$: C-H stretching vibrations of the methyl group.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C and C=N stretching vibrations within the pyridine and phenyl rings.
- $\sim 1400\text{-}1350\text{ cm}^{-1}$: C-H bending vibrations of the methyl group.
- $\sim 900\text{-}675\text{ cm}^{-1}$: Out-of-plane C-H bending vibrations characteristic of the substitution pattern on the aromatic rings.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the key workflows for the synthesis and structural elucidation of **3-Methyl-5-phenylpyridine**.

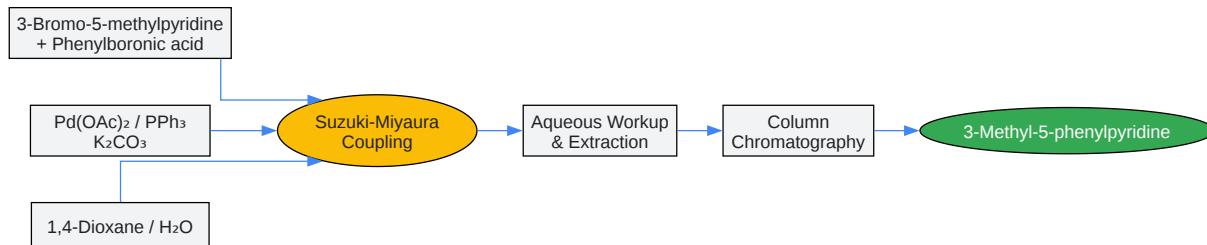
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Diagram 1: Synthesis Workflow for **3-Methyl-5-phenylpyridine**.

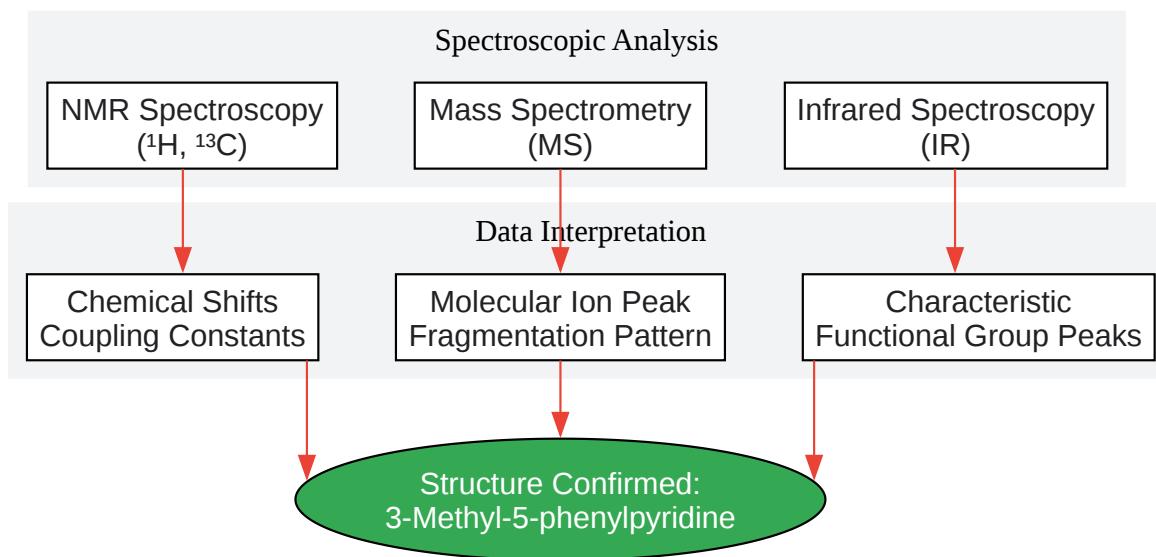
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Diagram 2: Structure Elucidation Workflow.

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References

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- 2. PubChemLite - 3-methyl-5-phenylpyridine (C12H11N) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Methyl-5-phenylpyridine chemical properties and structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085047#3-methyl-5-phenylpyridine-chemical-properties-and-structure-elucidation>

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